molecular formula C17H25N3 B12568144 Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine CAS No. 501663-06-5

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine

Cat. No.: B12568144
CAS No.: 501663-06-5
M. Wt: 271.4 g/mol
InChI Key: PWWITWFCENNJEP-AWEZNQCLSA-N
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Description

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is a complex organic compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine, typically involves the formation of the indazole core followed by functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of indazole derivatives may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is not well-documented. like other indazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is unique due to its specific structural features and potential biological activities. Its unique combination of functional groups and stereochemistry may confer distinct properties compared to other indazole derivatives .

Properties

CAS No.

501663-06-5

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

(2S)-N,N-dipropyl-1,2,3,4-tetrahydropyrido[1,2-b]indazol-2-amine

InChI

InChI=1S/C17H25N3/c1-3-10-19(11-4-2)14-8-9-16-15(13-14)17-7-5-6-12-20(17)18-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3/t14-/m0/s1

InChI Key

PWWITWFCENNJEP-AWEZNQCLSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=NN3C=CC=CC3=C2C1

Canonical SMILES

CCCN(CCC)C1CCC2=NN3C=CC=CC3=C2C1

Origin of Product

United States

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